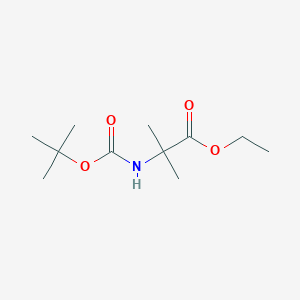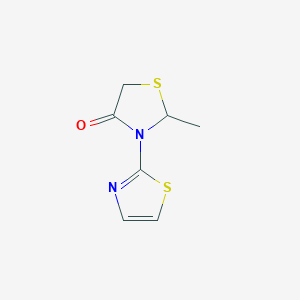
2-Methyl-3-(1,3-thiazol-2-yl)thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(1,3-thiazol-2-yl)thiazolidin-4-one is a heterocyclic compound that features a thiazolidine ring fused with a thiazole ring. This compound is part of a broader class of thiazolidine derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(1,3-thiazol-2-yl)thiazolidin-4-one typically involves the reaction of 2-aminothiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidinone ring . The reaction conditions generally include:
Temperature: 0-5°C during the addition of chloroacetyl chloride.
Solvent: Dry benzene or another suitable organic solvent.
Reaction Time: Several hours of refluxing to ensure complete cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-(1,3-thiazol-2-yl)thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones depending on the reagents used.
Applications De Recherche Scientifique
2-Methyl-3-(1,3-thiazol-2-yl)thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of 2-Methyl-3-(1,3-thiazol-2-yl)thiazolidin-4-one involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death.
Pathways: It can interfere with the synthesis of essential biomolecules, thereby exerting its antimicrobial and anticancer effects
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole: A simpler structure with similar biological activities.
Thiazolidine: Lacks the thiazole ring but shares the thiazolidinone core.
Thiazolidin-2,4-dione: Known for its antidiabetic properties
Uniqueness
2-Methyl-3-(1,3-thiazol-2-yl)thiazolidin-4-one is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
77655-29-9 |
|---|---|
Formule moléculaire |
C7H8N2OS2 |
Poids moléculaire |
200.3 g/mol |
Nom IUPAC |
2-methyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C7H8N2OS2/c1-5-9(6(10)4-12-5)7-8-2-3-11-7/h2-3,5H,4H2,1H3 |
Clé InChI |
MLYCUZOAWWTNLA-UHFFFAOYSA-N |
SMILES canonique |
CC1N(C(=O)CS1)C2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


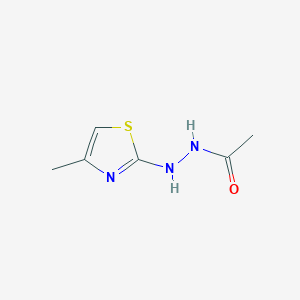

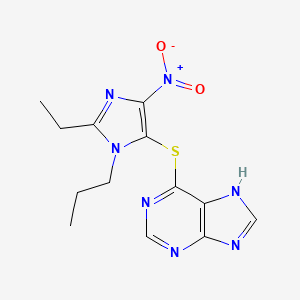
![[2-(Benzenesulfonyl)cyclopropyl]benzene](/img/structure/B13998531.png)
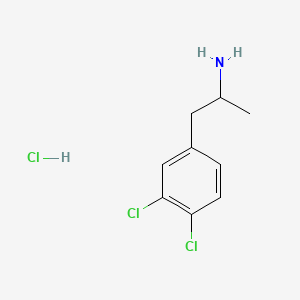

![[2-(Benzenesulfonyl)cyclopropyl]benzene](/img/structure/B13998558.png)
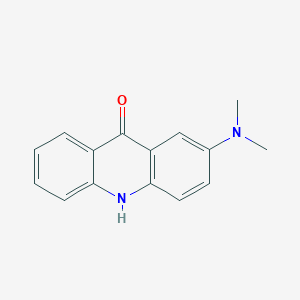
![3-Phenyl-2,7-diazabicyclo[4.1.0]hept-4-ene-7-carbonitrile](/img/structure/B13998587.png)
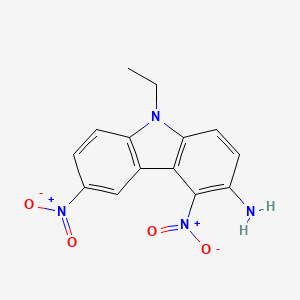
![Methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13998602.png)


